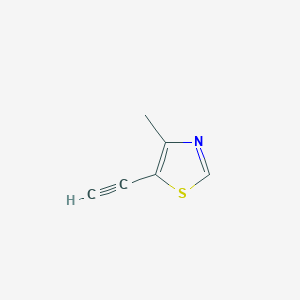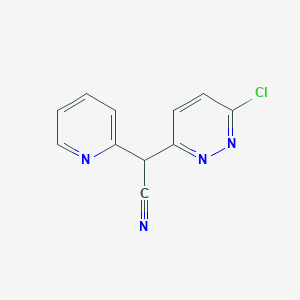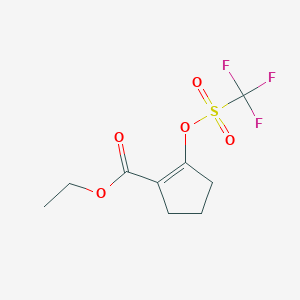![molecular formula C9H8N2O3S B038106 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoicacid CAS No. 118376-66-2](/img/structure/B38106.png)
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is a heterocyclic compound that features a fused thieno-pyridazine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable scaffold for drug development and other chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of β,γ-unsaturated hydrazones, which undergo a copper-promoted 6-endo-trig cyclization to form the desired pyridazine ring . This method is efficient and offers good yields with high functional group tolerance.
Industrial Production Methods
While specific industrial production methods for 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Applications De Recherche Scientifique
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: It has potential as a scaffold for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This compound shares a similar pyridazine ring structure and has been studied for its potential as a receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor.
7H-Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also feature a fused ring system and have been explored for their inhibitory effects on various biological targets.
Uniqueness
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties. This makes it a versatile scaffold for various applications, particularly in the development of new drugs and synthetic methodologies.
Propriétés
Numéro CAS |
118376-66-2 |
|---|---|
Formule moléculaire |
C9H8N2O3S |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
2-(7-oxothieno[2,3-d]pyridazin-6-yl)propanoic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-5(9(13)14)11-8(12)7-6(4-10-11)2-3-15-7/h2-5H,1H3,(H,13,14) |
Clé InChI |
KMUWXPCWBASINI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)C2=C(C=CS2)C=N1 |
SMILES canonique |
CC(C(=O)O)N1C(=O)C2=C(C=CS2)C=N1 |
Synonymes |
Thieno[2,3-d]pyridazine-6(7H)-acetic acid, -alpha--methyl-7-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







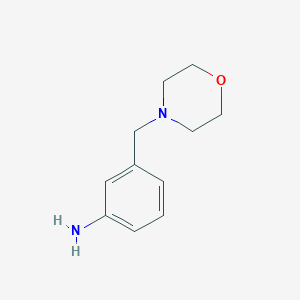
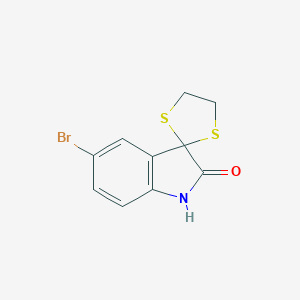
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
